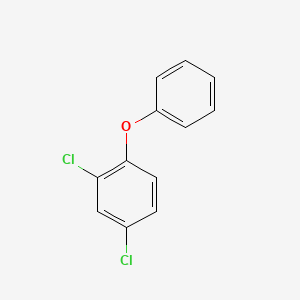
2,4-Dichlorodiphenyl ether
Descripción general
Descripción
2,4-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with two chlorine atoms attached to the benzene rings at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichlorodiphenyl ether can be synthesized through the Ullmann reaction, which involves the coupling of 2,4-dichlorophenol with chlorobenzene in the presence of a copper catalyst. The reaction typically occurs at elevated temperatures ranging from 120°C to 220°C .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of dichlorobenzene and phenol or fortified phenol. The reaction is catalyzed by a copper compound or a mixture of copper and iodide compounds, with the presence of a chlorine hydride absorbent such as sodium hydroxide or potassium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of diphenyl ethers with fewer chlorine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a copper catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Formation of phenols or other substituted diphenyl ethers.
Oxidation: Formation of quinones.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,4-Dichlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorodiphenyl ether involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific molecular targets, such as enzymes and receptors, disrupting normal cellular functions. This disruption can result in antibacterial or antifungal effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2,4-Dichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
- 2,2’-Dichlorodiphenyl ether
- 2,3-Dichlorodiphenyl ether
- 2,4’-Dichlorodiphenyl ether
- 2,5-Dichlorodiphenyl ether
- 2,6-Dichlorodiphenyl ether
Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity and environmental persistence .
Propiedades
IUPAC Name |
2,4-dichloro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPYLZZJZMMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199847 | |
| Record name | 2,4-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51892-26-3 | |
| Record name | 2,4-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



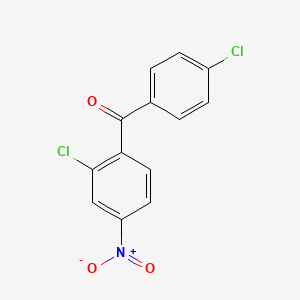
![2-[(3-Methylphenyl)amino]acetohydrazide](/img/structure/B1620251.png)
![N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B1620252.png)


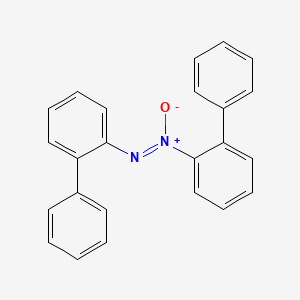

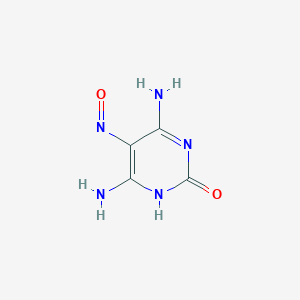
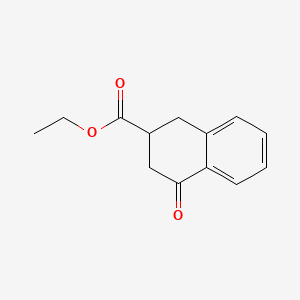
![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)
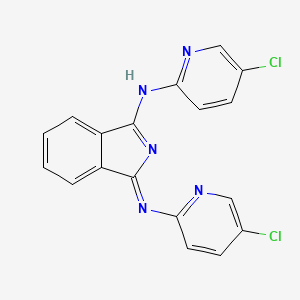
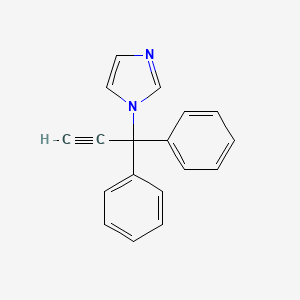
![2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one](/img/structure/B1620269.png)
